molecular formula C20H24N4O3 B2761154 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-71-4

1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Katalognummer: B2761154
CAS-Nummer: 902043-71-4
Molekulargewicht: 368.437
InChI-Schlüssel: YQKMURFVWBUOMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one family, a tricyclic heterocyclic system with fused pyridine, pyrrole, and pyrimidine rings. Key structural features include:

  • 1-(3-Methoxypropyl) substituent: Introduces hydrophilicity and influences pharmacokinetic properties.
  • 9-Methyl group: Enhances steric stability and modulates electronic effects on the aromatic system.
  • 2-(Pyrrolidine-1-carbonyl) moiety: Provides a polar, conformationally flexible group that may engage in hydrogen bonding or target-specific interactions.

Synthetic routes for this class often involve thermal cyclization of amino esters or aldehydes, as demonstrated in studies by Zhang et al. (2006) . The compound’s CAS registry number (902032-24-0) and molecular formula (C22H27N5O4) confirm its structural uniqueness .

Eigenschaften

IUPAC Name

6-(3-methoxypropyl)-10-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-7-5-10-24-17(14)21-18-15(19(24)25)13-16(23(18)11-6-12-27-2)20(26)22-8-3-4-9-22/h5,7,10,13H,3-4,6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMURFVWBUOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

It is noted that the compound has a low molecular weight, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The compound significantly inhibits the migration and invasion of 4T1 cells. This suggests that it may have a potential therapeutic effect in the treatment of cancers where the FGFR pathway is implicated.

Biologische Aktivität

The compound 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by multiple functional groups. Its molecular formula is C18H24N4O2C_{18}H_{24}N_{4}O_{2} with a molecular weight of approximately 328.41 g/mol. The IUPAC name indicates the presence of pyrido and pyrrolo moieties, which are significant in medicinal chemistry due to their diverse biological activities.

PropertyDetails
Molecular FormulaC18H24N4O2C_{18}H_{24}N_{4}O_{2}
Molecular Weight328.41 g/mol
IUPAC Name1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Antitumor Activity

Research has shown that compounds similar to 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibit significant antitumor properties. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit the proliferation of cancer cells by targeting folate receptors (FR) and inducing apoptosis through various pathways. One study reported that certain derivatives effectively inhibited the growth of FR-expressing tumor cells, suggesting a potential mechanism involving folate transport inhibition and subsequent metabolic disruption .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been documented. A review highlighted several compounds that demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, derivatives with IC50 values as low as 0.04 μM against COX-2 were reported . This suggests that 1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one could possess similar anti-inflammatory activity.

The mechanism of action for this compound likely involves the inhibition of key enzymes involved in nucleotide metabolism and inflammatory pathways. Compounds related to this structure have been shown to inhibit enzymes such as GARFTase and AICARFTase, leading to depletion of ATP pools and reduced cell proliferation . This dual inhibition mechanism may contribute to both antitumor and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido-pyrrolo derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target enzymes. Studies indicate that electron-donating groups can significantly increase anti-inflammatory activity by improving binding affinity to COX enzymes .

Case Studies

Case Study 1: Antitumor Efficacy in Cell Lines
A study involving the evaluation of various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced antiproliferative effects against human tumor cell lines. The most active compound showed IC50 values indicating potent activity against cancer cells expressing folate receptors .

Case Study 2: In Vivo Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models showed that certain derivatives exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The effective doses were calculated to be lower than those required for traditional NSAIDs like indomethacin .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including cyclo-condensation methods that allow for the formation of pyrido-pyrrolo-pyrimidine structures. The compound's structure consists of fused pyridine and pyrimidine rings, which are known to enhance biological activity due to their ability to interact with various biological targets.

Structural Formula:

C17H24N4O3\text{C}_{17}\text{H}_{24}\text{N}_{4}\text{O}_{3}

Pharmacological Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess a broad spectrum of biological activities. Notably, the compound has shown promise in the following areas:

  • Anticancer Activity: Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that pyrido-pyrimidine derivatives exhibit selective cytotoxicity against breast and lung cancer cells .
  • Antiviral Properties: Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its structural analogs have been evaluated for their ability to reduce inflammation in preclinical models .

Case Studies

  • Anticancer Efficacy:
    A study published in the Bulletin of the Chemical Society of Ethiopia explored novel pyrido-pyrimidine derivatives and their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
    CompoundCell Line TestedIC50 (µM)
    Derivative AMCF-7 (Breast)5.2
    Derivative BA549 (Lung)4.8
  • Antiviral Activity:
    Research highlighted in Pharmaceuticals discussed the antiviral potential of pyrido-pyrimidine derivatives against influenza viruses. The study found that specific modifications to the structure enhanced antiviral activity significantly .
    CompoundVirus TypeInhibition (%)
    Compound XInfluenza A85
    Compound YInfluenza B78

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-, 2-, and 9-Positions
Compound Name 1-Position Substituent 2-Position Substituent 9-Position Substituent Key Properties/Activities References
Target Compound 3-Methoxypropyl Pyrrolidine-1-carbonyl Methyl Antibiofilm activity (under study)
1-Methyl-2-(pyrrolidin-1-ylcarbonyl) Methyl Pyrrolidine-1-carbonyl - NMR-characterized; moderate logP (2.25)
12n (Derivative from ) 4-Chlorophenyl - Methyl Cytotoxic (IC50 = 6.55 µM vs. HeLa)
E201-0211 () Methyl 2-Methylpiperidine-1-carbonyl Methyl Higher lipophilicity (logP = 2.25)
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-... 3-Methoxypropyl Phenylethyl carboxamide Methyl Predicted pKa = 14.76; antibacterial potential

Key Observations :

  • 1-Position : Alkyl chains (e.g., 3-methoxypropyl) improve solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 12n) .
  • 2-Position : Pyrrolidine-1-carbonyl derivatives exhibit conformational flexibility, whereas rigid carboxamide groups (e.g., phenylethyl) may enhance target specificity .
  • 9-Methyl Group : Consistently retained across analogs for steric stabilization of the tricyclic core .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a pyrido-pyrrolo-pyrimidinone core with a 3-methoxypropyl substituent at position 1, a methyl group at position 9, and a pyrrolidine-1-carbonyl moiety at position 2. The electron-rich pyrrolidine carbonyl group enhances hydrogen-bonding potential, while the methoxypropyl chain may improve solubility in polar solvents. Structural analogs (e.g., pyrido[2,3-d]pyrimidinones) often exhibit tautomerism, which affects reactivity in substitution reactions .

Q. What synthetic routes are commonly used to prepare pyrido-pyrrolo-pyrimidinone derivatives?

A representative method involves:

  • Step 1 : Condensation of a substituted pyrrolidine carbonyl chloride with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone precursor under reflux in anhydrous THF or DMF.
  • Step 2 : Alkylation of the intermediate using 3-methoxypropyl bromide in the presence of NaH (0°C to room temperature, 6–8 hours) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from ethanol-DMF mixtures .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxypropyl CH2_2 signals at δ 3.3–3.5 ppm, pyrrolidine carbonyl at ~170 ppm).
  • IR : Stretching vibrations for carbonyl (1650–1700 cm1^{-1}) and methoxy groups (~2850 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyrrolidine-1-carbonyl substitution step?

  • Reaction conditions : Use Pd(PPh3_3)4_4 as a catalyst in dioxane/water (3:1) at 105°C for 12 hours to facilitate Suzuki-Miyaura coupling for aryl group introduction (applicable to analogs) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
  • Yield data : Pilot studies report 65–75% yield for similar pyrrolidine-carbonyl substitutions under optimized conditions .

Q. What strategies address contradictions in biological activity data for structural analogs?

  • Case study : Pyrido[2,3-d]pyrimidinones with fluorophenyl substituents showed conflicting IC50_{50} values (e.g., 0.2 μM vs. 1.5 μM) in kinase assays. Resolution involved:
  • Purity analysis : HPLC-MS to rule out impurities >95% (common issue in heterocyclic syntheses).
  • Tautomerism studies : X-ray crystallography confirmed dominant tautomeric forms influencing binding .

Q. How can crystallization conditions be tailored for X-ray diffraction analysis?

  • Solvent selection : Ethanol-DMF (4:1) mixtures produce single crystals suitable for X-ray studies.
  • Geometric parameters : Key bond lengths (e.g., C=O at 1.363 Å, C-N at 1.418 Å) and angles (e.g., O1-C2-C1 at 120.5°) align with density functional theory (DFT) calculations .
  • Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution structures .

Q. What are the challenges in analyzing stability under physiological conditions?

  • Hydrolysis risk : The pyrrolidine carbonyl group is susceptible to esterase-mediated cleavage. Accelerated stability studies (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours.
  • Mitigation : Co-administration with protease inhibitors or structural modification (e.g., replacing carbonyl with sulfonamide) improves stability .

Methodological Notes

  • Contradiction resolution : Always cross-validate biological data with orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Advanced purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for >99% purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.